3-(2-Methylpropyl)pyrrolidin-3-ol; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpropyl)pyrrolidin-3-ol; trifluoroacetic acid is a compound that combines a pyrrolidine ring with a trifluoroacetic acid moiety. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs . The trifluoroacetic acid component adds unique chemical properties, such as increased acidity and the ability to act as a strong electrophile .
Preparation Methods
The synthesis of 3-(2-Methylpropyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization . One common method involves the reaction of 3-chloropropylamine with carbonyl compounds, such as aromatic aldehydes . The reaction conditions often include the use of catalysts like iridium complexes to facilitate the formation of the pyrrolidine ring . Industrial production methods may involve the use of microwave-assisted organic synthesis to increase efficiency and support green chemistry initiatives .
Chemical Reactions Analysis
3-(2-Methylpropyl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling and boron reagents for transmetalation . Major products formed from these reactions can include substituted pyrrolidines and other nitrogen-containing heterocycles .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in enantioselective addition reactions to produce optically active secondary alcohols . In biology and medicine, it is used to prepare κ-opioid receptor agonists, which have potential therapeutic applications . Additionally, its unique properties make it useful in industrial catalysis and drug synthesis.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)pyrrolidin-3-ol involves its interaction with molecular targets such as enantioselective proteins and κ-opioid receptors . The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity . The trifluoroacetic acid component enhances the compound’s electrophilicity, facilitating its interaction with various molecular pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H18F3NO3 |
---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
3-(2-methylpropyl)pyrrolidin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H17NO.C2HF3O2/c1-7(2)5-8(10)3-4-9-6-8;3-2(4,5)1(6)7/h7,9-10H,3-6H2,1-2H3;(H,6,7) |
InChI Key |
UEYVGFRNZFGYTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCNC1)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.